3-(3-Chloropropyl)piperidine
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Overview
Description
3-(3-Chloropropyl)piperidine is a chemical compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)piperidine typically involves the reaction of piperidine with 1,3-dichloropropane. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)piperidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: Major products are N-oxides or other oxidized derivatives.
Reduction: Reduced products include more saturated piperidine derivatives.
Scientific Research Applications
3-(3-Chloropropyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Research: It is used in the study of receptor-ligand interactions and as a precursor for radiolabeled compounds in imaging studies
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)piperidine: Similar in structure but with the chlorine atom attached to a different carbon in the propyl chain.
3-(3-Bromopropyl)piperidine: Similar but with a bromine atom instead of chlorine.
3-(3-Hydroxypropyl)piperidine: Similar but with a hydroxyl group instead of chlorine
Uniqueness
3-(3-Chloropropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
3-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C8H16ClN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2 |
InChI Key |
RBYVIYGYCLRQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCCCl |
Origin of Product |
United States |
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